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molecular formula C9H12N2O2 B1280365 Benzyl 1-methylhydrazinecarboxylate CAS No. 37519-04-3

Benzyl 1-methylhydrazinecarboxylate

Cat. No. B1280365
M. Wt: 180.2 g/mol
InChI Key: DHBHFHDKOHJROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05112968

Procedure details

To an ice cold, stirred solution of 36.8 (0.8 mol; 42.49 ml) methylhydrazine and 161.6 g (1.6 mol, 224 ml) triethylamine in 700 ml tetrahydrofuran were added dropwise 136.5 g (0.8 mol, 113.6 ml) benzylchloroformate. After stirring at room temperature overnight, the tetrahydrofuran was evaporated and the residue was worked up with ethylacetate/water (pH=9.0. Insoluble material was removed by filtration and the organic phase was washed (H2O), dried (MgSO4) and evaporated. The oily residue was stirred with 1 1. of ether, the etherial solution was decanted from insoluble material and evaporated to give 61 g of an oil which was dissolved in 200 ml MeOH containing 25 ml conc. HCl. After evaporation to dryness, the residue was recrystallized from EtOH/ ethylacetate to give 22.0 g of the hydrochloride of 2 as colorless crystals. This material was dissolved in water and the pH was adjusted to 9.0. Extraction with ethylacetate, drying of the organic phase (MgSO4) and evaporation yielded 19.0 g of the title compound as a colorless oil.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
36.8
Quantity
42.49 mL
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
224 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
113.6 mL
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][NH2:3].C(N(CC)CC)C.[CH2:11]([O:18][C:19](Cl)=[O:20])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>O1CCCC1>[C:12]1([CH2:11][O:18][C:19]([N:2]([CH3:1])[NH2:3])=[O:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
36.8
Quantity
42.49 mL
Type
reactant
Smiles
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNN
Name
Quantity
224 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
700 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
113.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran was evaporated
CUSTOM
Type
CUSTOM
Details
Insoluble material was removed by filtration
WASH
Type
WASH
Details
the organic phase was washed (H2O)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
STIRRING
Type
STIRRING
Details
The oily residue was stirred with 1 1
CUSTOM
Type
CUSTOM
Details
of ether, the etherial solution was decanted from insoluble material
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)COC(=O)N(N)C
Measurements
Type Value Analysis
AMOUNT: MASS 61 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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